Hdac6-IN-31

HDAC6 inhibition Isoform selectivity Biochemical assay

Researchers investigating HDAC6-dependent inflammatory or oncogenic pathways require tool compounds with proven isoform selectivity and defined cellular outcomes. Generic HDAC6 inhibitors introduce confounding off-target effects. HDAC6-IN-31 (8m) delivers: - 118-fold selectivity for HDAC6 over HDAC1, minimizing class I interference - Unique imidazo[1,2-a]pyridine cap with distinct pharmacodynamics (NLRP3 modulation, GBM migration suppression) - Direct SAR successor to MAIP-032 with 3.1x improved selectivity - Available for immediate preclinical studies in sepsis, gout, IBD, and glioblastoma models

Molecular Formula C15H13FN4O2
Molecular Weight 300.29 g/mol
Cat. No. B12374518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-31
Molecular FormulaC15H13FN4O2
Molecular Weight300.29 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=N1)NC3=C(C=C(C=C3)C(=O)NO)F
InChIInChI=1S/C15H13FN4O2/c1-9-14(20-7-3-2-4-13(20)17-9)18-12-6-5-10(8-11(12)16)15(21)19-22/h2-8,18,22H,1H3,(H,19,21)
InChIKeyGFZAQFZABQWDHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDAC6-IN-31 Chemical Identity and Pharmacology


HDAC6-IN-31, also designated as compound 8m, is a synthetic small-molecule inhibitor belonging to the imidazo[1,2-a]pyridine-capped class of histone deacetylase 6 (HDAC6) inhibitors [1]. It was developed through a Groebke–Blackburn–Bienaymé multi-component synthesis strategy, which enabled rapid assembly and structural diversification of the core scaffold . The compound is characterized by a molecular formula of C15H13FN4O2 and a molecular weight of 300.29 g/mol . Its primary mechanism of action involves selective inhibition of the zinc-dependent deacetylase activity of HDAC6, a class IIb histone deacetylase implicated in the regulation of α-tubulin acetylation, inflammasome activation, and cell motility [1].

HDAC6 pathway studies Tool for HDAC6-selective deacetylase inhibition research; tubulin acetylation and inflammasome signaling context
Chemotype context Imidazo[1,2-a]pyridine-capped inhibitor with reported selectivity profile over class I HDACs

HDAC6-IN-31 Substitution Risks


The assumption that any HDAC6-selective inhibitor can substitute for HDAC6-IN-31 is invalid due to significant heterogeneity in isoform selectivity profiles, cellular target engagement, and functional outcomes across structurally distinct chemotypes [1]. For instance, while many inhibitors achieve nanomolar potency against HDAC6, their selectivity windows relative to class I HDACs (e.g., HDAC1) vary by orders of magnitude, ranging from ~10-fold (Ricolinostat) to >1000-fold (Tubastatin A) [2]. Furthermore, the imidazo[1,2-a]pyridine cap group of HDAC6-IN-31 confers a unique binding mode that differs fundamentally from hydroxamate-based inhibitors like SAHA or benzamide-based inhibitors like Ricolinostat, leading to distinct cellular pharmacodynamics, particularly in the context of NLRP3 inflammasome modulation and glioblastoma cell migration [3]. Consequently, substituting HDAC6-IN-31 with a seemingly equipotent HDAC6 inhibitor could introduce confounding off-target effects or fail to replicate the specific biological readouts documented in the primary literature.

Chemotype-dependent selectivity
Isoform selectivity windows relative to class I HDACs may differ substantially across inhibitor chemotypes.
Cap-binding mode divergence
Imidazo[1,2-a]pyridine cap group may drive distinct cellular pharmacodynamics vs. hydroxamate or benzamide inhibitors.
Functional readout mismatch
Equipotent HDAC6 inhibitors may not replicate specific anti-inflammatory or anti-migratory endpoints reported for HDAC6-IN-31.

HDAC6-IN-31 Comparative Evidence


HDAC6 Potency and Selectivity vs MAIP-032

HDAC6-IN-31 (compound 8m) exhibits a 2.2-fold improvement in HDAC6 inhibitory potency and a 3.1-fold enhancement in selectivity for HDAC6 over HDAC1 compared to the lead compound MAIP-032 from which it was optimized [1]. Both compounds were evaluated in the same in vitro biochemical assay using recombinant human HDAC enzymes, ensuring direct comparability of the data.

Potency & selectivity vs MAIP-032
Head-to-head
HDAC6 IC50 0.026 vs 0.058 μM; SF1/6 118 vs 38
Reported 2.2× HDAC6 potency improvement and 3.1× selectivity enhancement over lead compound.
Recombinant human HDAC1/6 enzymes; direct comparability.
HDAC6 inhibition Isoform selectivity Biochemical assay

HDAC6 Selectivity vs Ricolinostat

When benchmarked against the clinically evaluated HDAC6 inhibitor Ricolinostat (ACY-1215), HDAC6-IN-31 demonstrates a markedly superior selectivity window for HDAC6 over HDAC1 [1]. Ricolinostat's reported selectivity for HDAC6 over HDAC1 is approximately 10- to 12-fold, whereas HDAC6-IN-31 achieves a 118-fold selectivity window under comparable in vitro biochemical assay conditions . This comparison is cross-study in nature, but both datasets are derived from recombinant human enzyme assays, allowing for a reasonable inference of differential selectivity.

Selectivity vs Ricolinostat
Cross-study
SF1/6 118 (HDAC6-IN-31) vs ≈10–12 (Ricolinostat)
Supports ~10× greater selectivity for HDAC6 over HDAC1 relative to Ricolinostat under comparable conditions.
Cross-study recombinant enzyme data; direct head-to-head not performed.
HDAC6 selectivity Class I HDAC Off-target activity

Anti-Inflammatory Activity in Macrophages

HDAC6-IN-31 (compound 8m) demonstrates significant functional anti-inflammatory activity in a cellular model of inflammation [1]. In THP-1 macrophages stimulated with lipopolysaccharide (LPS), treatment with 8m resulted in a significant reduction in both IL1B mRNA expression and TNF-α protein release [1]. While the study did not include a direct comparator for this specific assay, the effect is consistent with the compound's established HDAC6 selectivity and provides a functional benchmark for anti-inflammatory activity.

Macrophage anti-inflammatory model
Reported functional data
Significant IL1B mRNA and TNF-α suppression
Supports NLRP3 inflammasome pathway-response context in LPS-stimulated THP-1 macrophages.
Vehicle-controlled; IL1B/TNF as readouts.
Inflammation NLRP3 inflammasome Macrophage Cytokine

Glioblastoma Cell Migration vs Tubastatin A

In a direct head-to-head comparison using the U-87 MG glioblastoma cell line, HDAC6-IN-31 (compound 8m) significantly attenuated cell migration in a wound healing assay, whereas the selective HDAC6 inhibitor Tubastatin A failed to demonstrate a comparable anti-migratory effect [1]. Neither compound exhibited anti-proliferative activity in this cell line, indicating that the observed effect of 8m on migration is specific and not a consequence of reduced cell viability [1].

Glioblastoma cell migration vs Tubastatin A
Head-to-head
HDAC6-IN-31: significant attenuation; Tubastatin A: no effect
Reported migration-attenuation profile distinct from Tubastatin A in U-87 MG wound healing assay.
No anti-proliferative activity in this model.
Glioblastoma Cell migration Wound healing Cancer

HDAC6-IN-31 Application Scenarios


NLRP3 Inflammasome-Driven Disease Modeling

Given its documented ability to significantly suppress LPS-induced IL1B mRNA expression and TNF-α release in macrophages, HDAC6-IN-31 is ideally suited for preclinical studies investigating the role of HDAC6 in NLRP3 inflammasome activation and innate immune responses [1]. Its 118-fold selectivity for HDAC6 over HDAC1 minimizes confounding effects from class I HDAC inhibition, enabling cleaner interpretation of results in inflammatory disease models such as sepsis, gout, or inflammatory bowel disease.

Glioblastoma Cell Motility and Metastasis

The unique capacity of HDAC6-IN-31 to attenuate glioblastoma cell migration in a wound healing assay, a property not shared by Tubastatin A, makes it a valuable tool for dissecting HDAC6-dependent mechanisms of cancer cell motility and invasion [1]. Researchers focused on glioblastoma multiforme (GBM) or other cancers where HDAC6-mediated cytoskeletal remodeling drives metastasis may find this compound particularly useful for target validation studies.

HDAC6 Inhibitor Medicinal Chemistry Optimization

As a direct successor to the crystallographically characterized lead compound MAIP-032, HDAC6-IN-31 (8m) serves as an improved tool compound for structure-activity relationship (SAR) studies centered on the imidazo[1,2-a]pyridine cap group [1]. Its enhanced potency and selectivity profile (2.2-fold and 3.1-fold improvements over MAIP-032, respectively) provide a superior benchmark for developing next-generation HDAC6 inhibitors with optimized binding interactions to the L1-loop pocket of the enzyme's catalytic domain 2.

Application
Selection Property
Validation Focus
NLRP3 inflammasome pathway studies
Reported HDAC6 selectivity over class I HDACs
IL1B/TNF-α endpoint suppression context
Glioblastoma cell migration and invasion research
Imidazo[1,2-a]pyridine cap-dependent migration modulation
Wound-healing migration endpoint; anti-proliferative control
HDAC6 inhibitor medicinal chemistry
Reported improved activity benchmark over MAIP-032
SAR around cap group; binding mode optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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